Vapor Pressure: TAIMATA Delivers 1 Torr at 80°C — One Order of Magnitude Higher Than TBTDET
TAIMATA exhibits a vapor pressure of 1 Torr at 80 °C, directly measured and reported in the foundational patent and subsequent head-to-head characterization. The closest structural analog, TBTDET, Ta(NtBu)(NEt2)3, has a vapor pressure approximately one order of magnitude lower under equivalent conditions, making TAIMATA markedly more efficient for vapor-phase delivery [1][2].
| Evidence Dimension | Vapor Pressure (Precursor Delivery Efficiency) |
|---|---|
| Target Compound Data | 1 Torr at 80 °C for Ta(NtAm)(NMe2)3 (TAIMATA) |
| Comparator Or Baseline | ~0.1 Torr at 80 °C for Ta(NtBu)(NEt2)3 (TBTDET) — stated as 'higher by 1 order' and 'ten times higher' |
| Quantified Difference | Factor of ~10× higher vapor pressure for TAIMATA |
| Conditions | Isothermal comparison at 80 °C; Clausius-Clapeyron vapor pressure measurement [2] |
Why This Matters
A 10× higher vapor pressure directly reduces precursor consumption, shortens pulse times, and improves manufacturability for high-aspect-ratio via filling.
- [1] Yasuhara, S. (2001). TANTALUM TERTIARY AMYLIMIDO TRIS (DIMETHYLAMIDE), A PROCESS FOR PRODUCING THE SAME, AND A METHOD OF FORMING A TANTALUM NITRIDE FILM USING THE SAME. U.S. Patent No. US 6,593,484 B2. View Source
- [2] Lee, J. M., et al. (2003). Characteristics of ALD-TaN thin films using a novel precursors for copper metallization. Proceedings of the IEEE International Interconnect Technology Conference (IITC 2003), pp. 205-207. View Source
